molecular formula C11H15N3O2 B2636452 N-(pyridin-3-ylmethyl)morpholine-4-carboxamide CAS No. 347370-22-3

N-(pyridin-3-ylmethyl)morpholine-4-carboxamide

Cat. No.: B2636452
CAS No.: 347370-22-3
M. Wt: 221.26
InChI Key: UGZFHCXZTNDQCU-UHFFFAOYSA-N
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Description

N-(pyridin-3-ylmethyl)morpholine-4-carboxamide is a versatile chemical compound with a unique structure that allows for diverse functionalities. It is used in various scientific research applications, including drug discovery, organic synthesis, and materials chemistry.

Preparation Methods

The synthesis of N-(pyridin-3-ylmethyl)morpholine-4-carboxamide involves several steps. One common method includes the reaction of pyridine-3-carboxylic acid with morpholine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired carboxamide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-(pyridin-3-ylmethyl)morpholine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents using reagents like alkyl halides or acyl chlorides.

    Hydrolysis: The carboxamide group can be hydrolyzed to the corresponding carboxylic acid and amine using acidic or basic conditions.

Scientific Research Applications

N-(pyridin-3-ylmethyl)morpholine-4-carboxamide is widely used in scientific research due to its unique structure and properties. Some of its applications include:

    Drug Discovery: The compound is used as a building block in the synthesis of potential drug candidates, particularly in the development of pharmaceuticals targeting various diseases.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, enabling the construction of diverse chemical structures.

    Materials Chemistry: The compound is utilized in the development of new materials with specific properties, such as polymers and catalysts.

Comparison with Similar Compounds

N-(pyridin-3-ylmethyl)morpholine-4-carboxamide can be compared with other similar compounds, such as:

    N-(piperidin-3-ylmethyl)morpholine-4-carboxamide: This compound has a similar structure but with a piperidine ring instead of a pyridine ring.

    N-(pyridin-2-ylmethyl)morpholine-4-carboxamide: This compound has the pyridine ring attached at the 2-position instead of the 3-position, leading to differences in reactivity and biological activity.

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties, making it valuable in various research applications.

Properties

IUPAC Name

N-(pyridin-3-ylmethyl)morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c15-11(14-4-6-16-7-5-14)13-9-10-2-1-3-12-8-10/h1-3,8H,4-7,9H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGZFHCXZTNDQCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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